molecular formula C20H16ClNO4S B2785458 3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid CAS No. 721903-22-6

3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid

Cat. No.: B2785458
CAS No.: 721903-22-6
M. Wt: 401.86
InChI Key: VXTPGGPHJHBGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 721903-22-6 . It has a molecular weight of 401.87 and is typically in powder form . The IUPAC name for this compound is 3-[(benzyl-4-chloroanilino)sulfonyl]benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H16ClNO4S/c21-17-9-11-18(12-10-17)22(14-15-5-2-1-3-6-15)27(25,26)19-8-4-7-16(13-19)20(23)24/h1-13H,14H2,(H,23,24) . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 401.87 . The InChI code provides further details about its chemical structure .

Mechanism of Action

Target of Action

The primary targets of 3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is widely used in organic synthesis

Mode of Action

It is known that benzylic halides, such as the benzyl group in this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that sulfonamide derivatives of benzoic acid, such as this compound, are used as crosslinking reagents in organic synthesis . This suggests that the compound may affect pathways involving crosslinking reactions.

Pharmacokinetics

The compound’s molecular weight of 40187 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is stored at room temperature . Other factors, such as pH and the presence of other compounds, may also influence its action.

Properties

IUPAC Name

3-[benzyl-(4-chlorophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4S/c21-17-9-11-18(12-10-17)22(14-15-5-2-1-3-6-15)27(25,26)19-8-4-7-16(13-19)20(23)24/h1-13H,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTPGGPHJHBGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.